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Compound of Interest

Compound Name: Tri-p-tolylamine

Cat. No.: B1199887 Get Quote

CAS Number: 1159-53-1

This technical guide provides an in-depth overview of tri-p-tolylamine, a tertiary aromatic

amine with significant applications in the field of organic electronics. Aimed at researchers,

scientists, and drug development professionals, this document details its chemical and physical

properties, synthesis methodologies, characterization techniques, and key applications, with a

focus on its role as a hole-transport material.

Core Properties
Tri-p-tolylamine, also known as 4,4',4''-trimethyltriphenylamine, is a solid organic compound at

room temperature. Its molecular structure, consisting of a central nitrogen atom bonded to

three p-tolyl groups, imparts unique electronic and thermal properties that make it a valuable

component in various advanced materials.

Physical and Chemical Properties
The key physical and chemical properties of tri-p-tolylamine are summarized in the table

below for easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1199887?utm_src=pdf-interest
https://www.benchchem.com/product/b1199887?utm_src=pdf-body
https://www.benchchem.com/product/b1199887?utm_src=pdf-body
https://www.benchchem.com/product/b1199887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 1159-53-1 [1]

Molecular Formula C₂₁H₂₁N [1]

Molecular Weight 287.40 g/mol [1]

Appearance White to off-white solid/powder [1]

Melting Point 114-118 °C [1]

Solubility

Insoluble in water; Soluble in

organic solvents like ethanol

and acetone.

Thermal Stability Exhibits good thermal stability.

Electronic Properties
The electronic properties of tri-p-tolylamine are central to its function in organic electronic

devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO) energy levels, along with its hole mobility, are critical parameters.

Property Value Measurement Technique

HOMO Energy Level -5.1 to -5.3 eV (approx.) Cyclic Voltammetry

LUMO Energy Level -2.0 to -2.2 eV (approx.)
Calculated from HOMO and

optical bandgap

Hole Mobility ~10⁻³ to 10⁻⁵ cm²/Vs Time-of-Flight (ToF)

Synthesis of Tri-p-tolylamine
Tri-p-tolylamine is typically synthesized through cross-coupling reactions. The two most

common and effective methods are the Ullmann condensation and the Buchwald-Hartwig

amination.

Ullmann Condensation
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The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds,

involving a copper-catalyzed reaction between an aryl halide and an amine.

Experimental Protocol:

Reactants: Di-p-tolylamine, p-iodotoluene, copper powder (catalyst), potassium carbonate

(base).

Solvent: High-boiling point solvent such as 1,2-dichlorobenzene or nitrobenzene.

Procedure:

A mixture of di-p-tolylamine, p-iodotoluene, potassium carbonate, and a catalytic amount

of copper powder is heated in a high-boiling point solvent.

The reaction mixture is refluxed for several hours under an inert atmosphere (e.g.,

nitrogen or argon).

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature and filtered to

remove the copper catalyst and inorganic salts.

The filtrate is then concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel or by

recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to

yield pure tri-p-tolylamine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more efficient palladium-

catalyzed cross-coupling reaction for forming C-N bonds.[2] It generally proceeds under milder

conditions and with a broader substrate scope compared to the Ullmann condensation.

Experimental Protocol:
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Reactants: Di-p-tolylamine, p-bromotoluene or p-chlorotoluene.

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand

(e.g., P(t-Bu)₃, XPhos, SPhos).

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium

bis(trimethylsilyl)amide (LiHMDS).[3]

Solvent: Anhydrous aprotic solvents like toluene or dioxane.

Procedure:

To an oven-dried flask under an inert atmosphere, add the palladium precursor, the

phosphine ligand, and the base.

Add the di-p-tolylamine and the p-tolyl halide, followed by the anhydrous solvent.

The reaction mixture is heated (typically between 80-110 °C) and stirred for several hours

until the reaction is complete, as monitored by TLC or GC-MS.

After cooling to room temperature, the reaction mixture is diluted with a suitable organic

solvent (e.g., ethyl acetate) and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in

vacuo.

The crude product is purified by column chromatography on silica gel to afford pure tri-p-
tolylamine.
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Synthetic routes to Tri-p-tolylamine.

Characterization
The synthesized tri-p-tolylamine must be thoroughly characterized to confirm its identity and

purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Cyclic Voltammetry (CV).

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of tri-p-
tolylamine.

Experimental Protocol (¹H and ¹³C NMR):

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Procedure:

Dissolve a small amount of the purified tri-p-tolylamine in the chosen deuterated solvent.

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra.
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Expected Chemical Shifts:

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR ~7.0-7.2 Doublet
Aromatic protons

ortho to Nitrogen

~6.9-7.0 Doublet
Aromatic protons

meta to Nitrogen

~2.3 Singlet Methyl protons

¹³C NMR ~145 Singlet
Aromatic carbons

attached to Nitrogen

~132 Singlet

Aromatic carbons

attached to Methyl

group

~130 Singlet
Aromatic CH meta to

Nitrogen

~125 Singlet
Aromatic CH ortho to

Nitrogen

~21 Singlet Methyl carbon

FTIR Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the tri-p-tolylamine
molecule.

Experimental Protocol (FTIR):

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

Instrument: A standard FTIR spectrometer.

Procedure:
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Prepare the sample according to the chosen method.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

3000-2850 C-H stretch Methyl

1600-1450 C=C stretch Aromatic ring

1320-1250 C-N stretch Aromatic amine

815-800 C-H bend (out-of-plane) p-disubstituted benzene

Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a

molecule, from which the HOMO and LUMO energy levels can be estimated.[4]

Experimental Protocol (CV):

Working Electrode: Glassy carbon or platinum electrode.

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

Counter Electrode: Platinum wire.

Electrolyte: A solution of a non-aqueous electrolyte, such as 0.1 M tetrabutylammonium

hexafluorophosphate (TBAPF₆), in an anhydrous solvent like acetonitrile or dichloromethane.

[4]

Analyte: A dilute solution of tri-p-tolylamine in the electrolyte solution.

Procedure:

Assemble the three-electrode cell with the electrolyte solution.
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Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20

minutes.

Record the cyclic voltammogram by scanning the potential. The scan is typically initiated

towards positive potentials to observe the oxidation of the amine.

The onset of the oxidation peak is used to calculate the HOMO energy level using the

following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺)

redox couple: HOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8][5][6]
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Cyclic Voltammetry experimental setup.

Applications in Organic Electronics
Tri-p-tolylamine is widely utilized as a hole-transport material (HTM) in organic electronic

devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Its function

is to facilitate the transport of positive charge carriers (holes) from the anode to the emissive or

active layer of the device.

Role in OLEDs
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In an OLED, the hole-transport layer (HTL) is a critical component that enhances device

efficiency and stability. Tri-p-tolylamine's high hole mobility and suitable HOMO level allow for

efficient hole injection from the anode (typically Indium Tin Oxide - ITO) and transport to the

emissive layer, while also blocking the passage of electrons from the emissive layer to the

anode.
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Role of Tri-p-tolylamine in an OLED.

Hole Mobility Measurement
The hole mobility of tri-p-tolylamine is a key performance metric and is often measured using

the Time-of-Flight (ToF) technique.

Experimental Protocol (Time-of-Flight):

Sample Preparation: A thin film of tri-p-tolylamine is sandwiched between two electrodes,

one of which is semi-transparent.
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Procedure:

A short pulse of highly absorbed light (e.g., from a nitrogen laser) generates electron-hole

pairs near the semi-transparent electrode.

An external electric field is applied across the film, causing the holes to drift towards the

other electrode.

The transient photocurrent is measured as a function of time. The time it takes for the

holes to traverse the film (the transit time, tT) is determined from the photocurrent

transient.

The hole mobility (μ) is then calculated using the formula: μ = d / (tT * E) where d is the

film thickness and E is the applied electric field.

Conclusion
Tri-p-tolylamine is a fundamentally important material in the field of organic electronics. Its

well-defined properties, accessible synthesis, and excellent hole-transport characteristics have

established it as a benchmark material for researchers and a reliable component in the

development of advanced electronic devices. This guide has provided a comprehensive

overview of its key technical aspects, from synthesis to application, to serve as a valuable

resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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